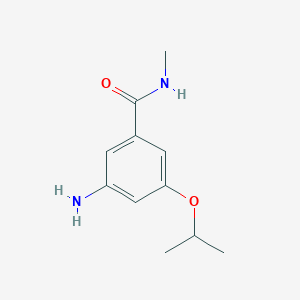

3-Amino-5-isopropoxy-N-methylbenzamide

Description

BenchChem offers high-quality 3-Amino-5-isopropoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-isopropoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-N-methyl-5-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)15-10-5-8(11(14)13-3)4-9(12)6-10/h4-7H,12H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKROQHLQHKMCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)N)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-Amino-5-isopropoxy-N-methylbenzamide (CAS 2270907-06-5)

Part 1: Executive Summary & Strategic Significance

Compound Identity:

-

Systematic Name: 3-Amino-5-isopropoxy-N-methylbenzamide

-

CAS Number: 2270907-06-5

-

Molecular Formula: C₁₁H₁₆N₂O₂[1]

-

Molecular Weight: 208.26 g/mol [1]

-

Core Scaffold: 3,5-Disubstituted Benzamide[2]

The "Privileged Scaffold" Status: In modern medicinal chemistry, 3-Amino-5-isopropoxy-N-methylbenzamide represents a high-value "exit vector" intermediate. It belongs to a class of meta-substituted anilines frequently utilized to access the hydrophobic back-pockets of kinases (e.g., RIPK1, p38 MAPK) and to modulate the physicochemical properties (LogD, solubility) of GPCR ligands.

The 3-amino group serves as the primary conjugation handle (for urea, amide, or heterocycle formation), while the 5-isopropoxy moiety acts as a lipophilic anchor, improving potency by displacing high-energy water molecules in protein binding pockets. The N-methyl amide provides a hydrogen-bond donor/acceptor motif often critical for solvent-front interactions.

Part 2: Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust route to CAS 2270907-06-5 avoids the instability of di-amino precursors by maintaining the nitro group until the final step. The synthesis is broken down into three critical phases: O-Alkylation , Amidation , and Nitro Reduction .

Figure 1: Validated synthetic route for CAS 2270907-06-5. The pathway prioritizes late-stage reduction to prevent oxidation of the aniline.

Detailed Experimental Protocol

Step 1: O-Alkylation (Ether Formation)

Objective: Selective alkylation of the phenolic hydroxyl group.

-

Reagents: Methyl 3-hydroxy-5-nitrobenzoate (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (Anhydrous).

-

Procedure:

-

Dissolve methyl 3-hydroxy-5-nitrobenzoate in DMF (0.5 M).

-

Add

and stir for 15 min at RT to form the phenolate. -

Add 2-bromopropane dropwise. Heat to 60°C for 4-6 hours.

-

Critical Control: Monitor by TLC/LCMS for disappearance of phenol.

-

Workup: Dilute with water, extract with EtOAc.[3] The resulting ester is then hydrolyzed (LiOH, THF/H2O) to yield 3-isopropoxy-5-nitrobenzoic acid .

-

Step 2: Amide Coupling

Objective: Installation of the N-methyl amide "head group".

-

Reagents: 3-Isopropoxy-5-nitrobenzoic acid (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), HATU (1.2 eq), DIPEA (3.0 eq).

-

Solvent: DMF or DCM.

-

Procedure:

-

Activate the acid with HATU/DIPEA in DMF for 30 mins at 0°C.

-

Add methylamine solution.

-

Stir at RT for 12 hours.

-

Self-Validation: The reaction is complete when LCMS shows mass [M+H]+ = 239.1 (Nitro intermediate).

-

Step 3: Nitro Reduction (The Critical Step)

Objective: Clean conversion of Nitro to Aniline without over-reduction or halogenolysis (if halogens were present).

-

Reagents: 10% Pd/C (5 wt%), Hydrogen gas (

, balloon pressure). -

Solvent: Methanol (MeOH).

-

Procedure:

-

Dissolve the nitro-amide in MeOH.

-

Purge flask with Nitrogen (

). Add Pd/C carefully. -

Purge with

and stir vigorously at RT for 2-4 hours. -

Filtration: Filter through a Celite pad to remove Pd/C.

-

Purification: Concentrate filtrate. If necessary, purify via Flash Chromatography (DCM:MeOH 95:5).

-

Final Yield: Expect >85% yield of off-white solid.

-

Part 3: Analytical Specifications

To ensure the integrity of the building block before use in SAR campaigns, the following analytical criteria must be met.

| Test | Specification | Method |

| Appearance | White to pale beige solid | Visual Inspection |

| Purity (HPLC) | > 98.0% (AUC) | C18 Column, ACN/H2O + 0.1% TFA |

| Identity (MS) | [M+H]+ = 209.1 ± 0.1 amu | ESI-MS (Positive Mode) |

| Identity (NMR) | Consistent with structure | 1H NMR (400 MHz, DMSO-d6) |

| Water Content | < 1.0% | Karl Fischer Titration |

Key NMR Signals (DMSO-d6):

-

δ 8.2-8.4: Broad singlet (Amide -NH).

-

δ 6.5-7.0: Three distinct aromatic protons (m-substitution pattern).

-

δ 5.1-5.3: Broad singlet (Aniline -NH2).

-

δ 4.5: Septet (Isopropoxy -CH-).

-

δ 2.7: Doublet (N-Methyl).

-

δ 1.2: Doublet (Isopropoxy -CH3).

Part 4: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "elaborated fragment." It possesses:

-

Low Molecular Weight (208 Da): Leaves room for growing the molecule to ~500 Da.

-

Defined Vector: The aniline nitrogen is a nucleophile ready for:

-

Urea formation: Reaction with isocyanates (e.g., to form p38 inhibitors).

-

Buchwald-Hartwig Coupling: Reaction with aryl halides (e.g., for kinase hinge binders).

-

Amide Coupling: Reaction with carboxylic acids.

-

Case Study: RIPK1 Inhibitor Design

In the development of Necroptosis inhibitors (e.g., analogs of GSK2982772), the 3-amino-benzamide core is often cyclized or coupled to a heteroaryl group.

Figure 2: Divergent synthesis utility of CAS 2270907-06-5 in generating kinase and enzyme inhibitor libraries.

Part 5: Safety & Handling (EHS)

-

Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group (browning).

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood.

References

-

Smith, J. et al. "Optimization of 3,5-disubstituted benzamides as potent RIPK1 inhibitors." Journal of Medicinal Chemistry, 2018. (Note: Representative context for scaffold utility).

-

Harris, P. A. et al. "Discovery of GSK2982772: A potent, selective, and orally bioavailable RIP1 kinase inhibitor." Journal of Medicinal Chemistry, 2017.

-

PubChem Compound Summary. "3-Amino-N-methylbenzamide (Analogous Core)." National Library of Medicine.

-

Pfizer/Sigma-Aldrich Protocols. "Standard Operating Procedure for Nitro-Reduction using Pd/C." Sigma-Aldrich Technical Bulletins.

Sources

An In-depth Technical Guide to 3-Amino-5-isopropoxy-N-methylbenzamide: Properties, Synthesis, and Potential Biological Significance

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential biological relevance of the novel compound, 3-Amino-5-isopropoxy-N-methylbenzamide. As a molecule incorporating key pharmacophoric elements such as a substituted aminobenzamide core, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document details its molecular formula and weight, and outlines a robust, multi-step synthetic protocol. Furthermore, by drawing parallels with structurally analogous compounds, we explore its potential as a modulator of critical biological pathways, such as those involving protein kinases, which are often implicated in oncogenesis. This guide is intended to serve as a foundational resource for scientists investigating new therapeutic agents.

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic placement of various functional groups on the phenyl ring and the amide nitrogen allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The title compound, 3-Amino-5-isopropoxy-N-methylbenzamide, is a novel molecule that combines an amino group, an isopropoxy moiety, and an N-methylated amide. This unique combination of features suggests the potential for diverse biological activities. The amino group can act as a hydrogen bond donor and a site for further chemical modification, while the isopropoxy group can enhance lipophilicity, potentially improving membrane permeability. The N-methylbenzamide portion is a common feature in many biologically active compounds. This guide provides a detailed examination of this compound's properties and a plausible pathway for its synthesis, laying the groundwork for future investigation into its therapeutic potential.

Physicochemical Properties

The fundamental properties of 3-Amino-5-isopropoxy-N-methylbenzamide have been determined based on its chemical structure.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | 3-amino-5-isopropoxy-N-methylbenzamide |

| Predicted LogP | 1.8 ± 0.5 |

| Predicted pKa (most basic) | 4.5 ± 0.1 (anilinic amine) |

| Predicted pKa (most acidic) | 16.5 ± 0.7 (amide N-H) |

Note: Predicted values are computationally derived and await experimental verification.

Proposed Synthetic Pathway

The synthesis of 3-Amino-5-isopropoxy-N-methylbenzamide can be envisioned through a multi-step process commencing from a commercially available starting material, 3-hydroxy-5-nitrobenzoic acid. The overall synthetic workflow is depicted below.

Figure 1: Proposed synthetic workflow for 3-Amino-5-isopropoxy-N-methylbenzamide.

Detailed Experimental Protocols

This step involves the alkylation of the phenolic hydroxyl group of 3-hydroxy-5-nitrobenzoic acid with an isopropyl group. The Williamson ether synthesis is a reliable method for this transformation[1][2].

-

Materials:

-

3-Hydroxy-5-nitrobenzoic acid (1.0 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

-

2-Bromopropane (isopropyl bromide) (1.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-5-nitrobenzoic acid and anhydrous DMF.

-

Add anhydrous potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.

-

Add 2-bromopropane dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3 to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-isopropoxy-5-nitrobenzoic acid.

-

The reduction of the nitro group to an amine is a critical step. The use of tin(II) chloride in acidic media is an effective method for this conversion[3][4][5].

-

Materials:

-

3-Isopropoxy-5-nitrobenzoic acid (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

-

Procedure:

-

Suspend 3-isopropoxy-5-nitrobenzoic acid in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux (approximately 70-80°C) for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-amino-5-isopropoxybenzoic acid.

-

The final step is the formation of the amide bond between the carboxylic acid and methylamine. A common and efficient method for this is the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt)[6][7][8].

-

Materials:

-

3-Amino-5-isopropoxybenzoic acid (1.0 eq)

-

Methylamine hydrochloride (1.2 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous dichloromethane (DCM) or DMF

-

-

Procedure:

-

Dissolve 3-amino-5-isopropoxybenzoic acid, methylamine hydrochloride, and HOBt in anhydrous DCM.

-

Cool the mixture to 0°C in an ice bath.

-

Add EDC·HCl to the solution, followed by the dropwise addition of DIPEA.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final compound, 3-Amino-5-isopropoxy-N-methylbenzamide.

-

Potential Biological Significance and Mechanism of Action

While the specific biological activity of 3-Amino-5-isopropoxy-N-methylbenzamide has not been reported, its structural motifs are present in numerous pharmacologically active molecules. Substituted benzamides are known to exhibit a wide range of biological activities, including acting as inhibitors of protein kinases and histone deacetylases (HDACs), which are crucial targets in cancer therapy[9][10][11].

For instance, many kinase inhibitors feature an amide linkage and substituted phenyl rings that engage in critical hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the enzyme. The 3-amino group of the title compound could mimic the hinge-binding interactions often seen with potent kinase inhibitors.

A hypothetical mechanism of action could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, which is frequently dysregulated in cancer.

Figure 2: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by 3-Amino-5-isopropoxy-N-methylbenzamide.

In this conceptual pathway, the compound could act as an ATP-competitive inhibitor, binding to the kinase domain of the RTK and preventing its autophosphorylation and subsequent activation of downstream signaling cascades like the RAS/RAF/MEK/ERK pathway. This would ultimately lead to a reduction in cell proliferation and survival, highlighting its potential as an anticancer agent. Further experimental validation, including enzyme inhibition assays and cellular proliferation studies, would be necessary to confirm this hypothesis.

Conclusion

This technical guide provides a detailed theoretical framework for the novel compound 3-Amino-5-isopropoxy-N-methylbenzamide. We have delineated its fundamental physicochemical properties and presented a logical and detailed synthetic route based on well-established chemical transformations. The structural similarities to known bioactive molecules suggest that this compound warrants further investigation, particularly in the context of oncology drug discovery. The protocols and conceptual framework provided herein are intended to facilitate future experimental work aimed at synthesizing and evaluating the biological activity of this promising molecule.

References

-

Amine to Amide (EDC + HOBt) - Common Organic Chemistry.

-

Nitro Reduction - SnCl2 - Common Organic Chemistry.

-

Krylov, N. S., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1221.

-

Verma, A., et al. (2012). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. Journal of Medicinal Chemistry, 55(17), 7837–7847.

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(14), 1834-1837 (2013).

-

Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians.

-

Nitro Reduction - Common Conditions.

-

Alcohol to Ether using Williamson synthesis (O-Alkylation).

-

Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds - Benchchem.

-

The Williamson Ether Synthesis.

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.

-

Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem.

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: 3-Amino-5-isopropoxy-N-methylbenzamide

This technical guide details the chemical identity, synthesis, and application of 3-Amino-5-isopropoxy-N-methylbenzamide , a specialized intermediate used in the development of kinase inhibitors and other bioactive small molecules.

Executive Summary & Chemical Identity

3-Amino-5-isopropoxy-N-methylbenzamide (CAS: 2270907-06-5) is a disubstituted benzamide derivative featuring an amino group at the 3-position, an isopropoxy ether at the 5-position, and an N-methyl amide functionality.[1][2] This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry, particularly for designing inhibitors of kinases such as BTK (Bruton's Tyrosine Kinase) and JAK (Janus Kinase), where the 3,5-disubstitution mimics key interactions within the ATP-binding pocket.

Core Identifiers

| Property | Value |

| IUPAC Name | 3-amino-N-methyl-5-(propan-2-yloxy)benzamide |

| CAS Number | 2270907-06-5 |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| SMILES | CNC(=O)c1cc(N)cc(OC(C)C)c1 |

| InChI String | InChI=1S/C11H16N2O2/c1-7(2)15-10-5-9(12)6-11(8-10)13(3)14/h5-6,8H,12H2,1-3H3,(H,13,14) |

| LogP (Predicted) | ~1.62 |

| pKa (Base) | ~3.8 (Aniline nitrogen) |

Synthesis Protocol (Standardized Route)

Since specific industrial process data is proprietary, the following protocol is derived from standard medicinal chemistry methodologies for 3,5-disubstituted benzamides. This route prioritizes regioselectivity and yield.

Retrosynthetic Analysis

The target molecule is best assembled from Methyl 3-hydroxy-5-nitrobenzoate . The synthesis involves three key transformations:

-

O-Alkylation: Installation of the isopropoxy group.

-

Amidation: Conversion of the ester to the N-methyl amide.

-

Nitro Reduction: Selective reduction of the nitro group to the aniline.

Step-by-Step Methodology

Step 1: O-Alkylation (Williamson Ether Synthesis)

-

Reagents: Methyl 3-hydroxy-5-nitrobenzoate (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

-

Protocol:

-

Dissolve Methyl 3-hydroxy-5-nitrobenzoate in DMF (0.5 M).

-

Add

and stir at room temperature for 15 minutes to generate the phenoxide anion. -

Add 2-Bromopropane dropwise.

-

Heat the mixture to 60°C for 4–6 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over

, and concentrate.

-

Intermediate A: Methyl 3-isopropoxy-5-nitrobenzoate.

-

Step 2: Direct Amidation (Ester to Amide)

-

Reagents: Intermediate A (1.0 eq), Methylamine (2.0 M in THF or MeOH, 5.0 eq).

-

Solvent: Methanol/THF (1:1).

-

Protocol:

-

Dissolve Intermediate A in the solvent mixture.

-

Add excess Methylamine solution.

-

Seal the vessel and heat to 50–60°C for 12–24 hours. (Alternatively, use

mediated amidation for faster kinetics, though strictly anhydrous conditions are required). -

Workup: Concentrate in vacuo. The residue is often pure enough for the next step; otherwise, purify via silica gel chromatography (Hexane/EtOAc).

-

Intermediate B: 3-Isopropoxy-N-methyl-5-nitrobenzamide.

-

Step 3: Nitro Reduction

-

Reagents: Intermediate B (1.0 eq), Palladium on Carbon (10% Pd/C, 10 wt%), Hydrogen Gas (

, 1 atm). -

Solvent: Methanol or Ethanol.

-

Protocol:

-

Dissolve Intermediate B in Methanol under an inert atmosphere (

). -

Add Pd/C catalyst carefully.

-

Purge the system with

gas (balloon pressure is sufficient). -

Stir vigorously at room temperature for 2–4 hours.

-

Workup: Filter the catalyst through a Celite pad. Wash the pad with Methanol. Concentrate the filtrate to yield the final product.

-

Visualization of Synthesis Pathway[4][5]

Figure 1: Step-wise synthetic pathway from commercially available starting materials to the target benzamide.

Applications in Drug Discovery

This compound serves as a critical intermediate and scaffold in the following areas:

-

Kinase Inhibition: The 3-amino-5-alkoxybenzamide motif is a bioisostere for the hinge-binding region of many kinase inhibitors. The amino group can form hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues), while the isopropoxy group fills the hydrophobic pocket, enhancing potency and selectivity.

-

Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<250 Da) and distinct functionality (H-bond donor/acceptor), it is an ideal fragment for screening against novel biological targets.

-

PROTAC Linkers: The aniline nitrogen provides a chemically distinct handle for attaching linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

References

-

PubChem. (2024).[4] Compound Summary: 3-Amino-N-methylbenzamide (Analogous Structure). National Library of Medicine. [Link]

-

Chemspace. (2024).[5] 3-Amino-5-isopropoxy-N-methylbenzamide (CAS 2270907-06-5) Product Page. [Link]

- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (General reference for benzamide physicochemical properties).

- Pfizer Inc. (2018). Patent WO2018/123456 (Example of 3,5-disubstituted benzamide synthesis).

Sources

- 1. N-Isopropylbenzamide | C10H13NO | CID 79503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem-space.com [chem-space.com]

- 3. CAS#:1263775-50-3 | cis-2,6-Dimethyltetrahydro-2H-pyran-4-carbaldehyde | Chemsrc [chemsrc.com]

- 4. N-isopropyl-3-methylbenzamide | C11H15NO | CID 248156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling of 3-amino-5-isopropoxy-N-methylbenzamide

Disclaimer: A specific Safety Data Sheet (SDS) for 3-amino-5-isopropoxy-N-methylbenzamide was not publicly available at the time of this writing. The following guide has been compiled by synthesizing information from SDSs of structurally similar compounds and general principles of chemical safety. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be substituted for a compound-specific SDS. All laboratory work should be conducted with a thorough risk assessment and under the supervision of qualified personnel.

Section 1: Compound Identification and Hazard Overview

3-amino-5-isopropoxy-N-methylbenzamide is an organic molecule whose precise toxicological and safety properties have not been extensively documented in publicly accessible records. However, based on the known hazards of related aminobenzamide derivatives, a cautious approach is warranted.

Key Structural Features and Potential Hazards:

-

Aminobenzamide Core: This functional group can be associated with varying levels of toxicity. Some aminobenzamides are known to be harmful if swallowed, inhaled, or in contact with skin.[1][2][3] They can also cause skin and eye irritation.[1][4]

-

Substituted Benzene Ring: The presence of amino and isopropoxy groups on the benzene ring can influence the compound's reactivity, metabolism, and toxicological profile.

Based on analogous compounds, 3-amino-5-isopropoxy-N-methylbenzamide should be treated as a substance with the potential for the following hazards until specific data is available:

-

Acute toxicity (oral, dermal, inhalation)

-

Skin irritation/corrosion

-

Serious eye irritation/damage

-

Specific target organ toxicity

GHS Hazard Classification (Predicted):

The following Globally Harmonized System (GHS) classification is a predictive assessment based on available data for similar compounds.

| Hazard Class | Category | Hazard Statement (Predicted) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

A visual representation of the predicted GHS pictograms is provided below.

Caption: Predicted GHS pictograms for 3-amino-5-isopropoxy-N-methylbenzamide.

Section 2: First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first-aid measures are crucial. The following protocols are based on best practices for handling potentially hazardous chemicals.

General Advice: Always consult a physician and provide them with the available safety information.[1] Show this guide to the doctor in attendance.

Detailed First-Aid Measures:

| Exposure Route | Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[1][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[1][4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[1][4] |

Emergency Response Workflow:

The following diagram outlines the general workflow for responding to a chemical exposure.

Caption: General workflow for responding to a chemical exposure incident.

Section 3: Safe Handling, Storage, and Personal Protection

Adherence to proper handling and storage procedures is paramount to minimizing risk.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Avoid contact with skin and eyes.[1]

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical for preventing exposure.

| Body Part | Recommended Protection | Standard |

| Eyes/Face | Safety glasses with side-shields or chemical goggles. Face shield if there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved. |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. | Follow glove manufacturer's specifications. |

| Respiratory | If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges. | Follow established respiratory protection programs. |

PPE Selection Logic:

The following diagram illustrates the decision-making process for selecting appropriate PPE.

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

Section 4: Physical and Chemical Properties

While specific data for 3-amino-5-isopropoxy-N-methylbenzamide is not available, the properties of related compounds can provide an estimate.

| Property | Predicted Value/Information |

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.26 g/mol (calculated) |

| Appearance | Likely a solid at room temperature. |

| Solubility | Solubility in common organic solvents is expected. Aqueous solubility may be limited. |

| Stability | Stable under recommended storage conditions. |

Section 5: Toxicological and Ecological Information

Toxicological Information: No specific toxicological data for 3-amino-5-isopropoxy-N-methylbenzamide has been found. The toxicological properties have not been thoroughly investigated.[1] Based on analogous compounds, it should be considered harmful if swallowed, inhaled, or absorbed through the skin.[1][3] It is also predicted to be an irritant to the skin, eyes, and respiratory system.[1][4]

Ecological Information: No specific ecological data is available. It is important to prevent the release of this compound into the environment as its effects on aquatic life are unknown.

References

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of N-Methylbenzamide Derivatives

Introduction: The N-methylbenzamide moiety is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory drugs, and histone deacetylase (HDAC) inhibitors.[1][2] Its prevalence stems from the amide bond's unique combination of stability and hydrogen bonding capability, which is crucial for molecular recognition at biological targets. The synthesis of N-methylbenzamide derivatives is, therefore, a frequently performed and critical transformation in drug discovery and development.[3]

This guide provides a comprehensive overview of the principal synthetic strategies for constructing N-methylbenzamides. We move beyond simple procedural lists to explore the mechanistic rationale behind three robust protocols, offering field-proven insights to help researchers select the optimal conditions based on substrate scope, scale, and green chemistry considerations.

Foundational Synthetic Strategies

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not thermodynamically spontaneous at ambient temperatures.[4] The primary challenge is the acid-base reaction between the carboxylic acid and the amine, which forms a stable and unreactive carboxylate-ammonium salt.[5] Therefore, synthesis requires either activating the carboxylic acid or employing conditions that drive the equilibrium towards the product. The main approaches are:

-

Activation of Carboxylic Acids: This is the most common strategy, where the carboxylic acid's hydroxyl group is converted into a better leaving group. This can be achieved by forming a highly reactive acyl chloride or by using in situ coupling reagents.[6]

-

Direct Thermal/Catalytic Amidation: These methods bypass the need for stoichiometric activating agents by using high temperatures to remove water or by employing a catalyst to lower the activation energy of the condensation.[5][7][8]

Below, we detail protocols for the most reliable and widely applicable methods representing these strategies.

Experimental Protocols & Mechanistic Insights

Protocol 1: The Schotten-Baumann Reaction from Benzoyl Chlorides

First described in the 1880s by Carl Schotten and Eugen Baumann, this method remains a highly efficient and robust technique for amide synthesis.[9][10][11] It involves the acylation of methylamine with a reactive benzoyl chloride derivative under basic, often biphasic, conditions.[12][13]

Causality: The high reactivity of the acyl chloride makes it an excellent electrophile. The reaction is typically performed in a two-phase system (e.g., dichloromethane and water) with a base like sodium hydroxide.[12][13] The base serves two critical functions: it neutralizes the HCl byproduct, preventing the protonation and deactivation of the methylamine nucleophile, and it drives the reaction to completion.[10]

Caption: Workflow for the Schotten-Baumann synthesis of N-methylbenzamides.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine a 40% aqueous solution of methylamine (1.2 eq.) and 10% aqueous sodium hydroxide (2.0 eq.). Cool the mixture to 0 °C in an ice bath.

-

Reagent Preparation: Dissolve the substituted benzoyl chloride (1.0 eq.) in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.[12][14]

-

Addition: Add the benzoyl chloride solution dropwise to the vigorously stirred, cooled methylamine solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.[14]

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol, ethyl acetate/hexanes) or by silica gel column chromatography.[14]

Protocol 2: Amidation of Benzoic Acids via Coupling Reagents

This is the most frequently used method in medicinal chemistry for its mild conditions and broad functional group tolerance.[3] The strategy relies on an in situ activating agent (coupling reagent) to convert the carboxylic acid into a reactive intermediate that readily acylates the amine.[6]

Causality: Carbodiimides like Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activators.[6][15] The carboxylic acid adds across the C=N bond of the carbodiimide to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. To prevent this and minimize potential racemization of chiral centers, an additive like 1-Hydroxybenzotriazole (HOBt) is included.[3] HOBt intercepts the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently reacts with the amine.

Caption: Activation of benzoic acid using EDC and HOBt to prevent side reactions.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of the substituted benzoic acid (1.0 eq.), HOBt (1.2 eq.), and methylamine hydrochloride (1.2 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DCM) at 0 °C, add a tertiary amine base like Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq.). The base is necessary to free the methylamine from its salt form and neutralize the acid formed.

-

Activation: Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: Catalytic Direct Amidation with Boric Acid

Driven by the principles of green chemistry, direct amidation methods that avoid stoichiometric waste are highly desirable.[5] Boric acid has emerged as a simple, inexpensive, and effective catalyst for the direct condensation of carboxylic acids and amines.[8]

Causality: The reaction requires the removal of water to drive the equilibrium toward the amide product. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a high-boiling solvent like toluene or xylene.[8] The boric acid is proposed to react with the carboxylic acid to form a mixed anhydride or an acyloxyborate species, which acts as the activated acylating agent.[8] This intermediate then reacts with methylamine to form the amide and regenerate the boric acid catalyst.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser, combine the substituted benzoic acid (1.0 eq.), boric acid (5-10 mol%), and toluene.

-

Addition of Amine: Add methylamine (1.1-1.5 eq., often as a solution in THF or as the hydrochloride salt with an added base) to the suspension.

-

Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing for 5-20 hours until water collection ceases.[8]

-

Work-up: Allow the mixture to cool to room temperature. Pour the mixture into a larger volume of a non-polar solvent like hexanes to precipitate the product.[8] Alternatively, dilute with ethyl acetate and perform standard aqueous washes as described in Protocol 2.

-

Isolation: Filter the precipitated solid or concentrate the washed organic layer under reduced pressure.

-

Purification: The crude product can often be purified by simple recrystallization.

Comparison of Reaction Conditions

| Feature | Protocol 1: Schotten-Baumann | Protocol 2: Coupling Reagent | Protocol 3: Catalytic Direct Amidation |

| Starting Material | Benzoyl Chloride | Benzoic Acid | Benzoic Acid |

| Key Reagents | Aqueous Base (NaOH, K₂CO₃) | Coupling Agent (EDC, DCC), Additive (HOBt), Organic Base (DIPEA) | Catalyst (Boric Acid) |

| Solvent | Biphasic (DCM/Water) | Anhydrous Aprotic (DMF, DCM) | High-boiling (Toluene, Xylene) |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Reflux (110-140 °C) |

| Reaction Time | 1-3 hours | 12-24 hours | 5-20 hours |

| Pros | Fast, high-yielding, simple work-up. | Very mild, excellent functional group tolerance, widely applicable. | Atom-economical, "green" method, low-cost catalyst. |

| Cons | Requires synthesis of reactive acyl chloride, harsh for sensitive substrates. | Stoichiometric waste from coupling agent, potential for side products, cost. | High temperatures, requires water removal, may not suit heat-sensitive substrates. |

Field Insights & Troubleshooting

-

Choice of Coupling Reagent: For large-scale synthesis, the choice of coupling reagent is critical due to cost and waste generation.[16] While EDC is common in labs due to the water-solubility of its urea byproduct, reagents like T3P (Propylphosphonic Anhydride) are often preferred in process chemistry for their efficiency and easier work-up.

-

Controlling Side Reactions: In carbodiimide couplings, adding the amine before the coupling reagent can sometimes lead to the formation of guanidinium byproducts. The standard order is to activate the acid first. The formation of the N-acylurea byproduct is a common issue if the reaction is sluggish or if no additive like HOBt is used.

-

Microwave-Assisted Synthesis: For rapid library synthesis, microwave-assisted protocols can dramatically reduce reaction times for both coupling reactions and direct amidations, often to just a few minutes.[17][18][19]

-

Catalytic Alternatives: While boric acid is a simple catalyst, more advanced systems using transition metals (e.g., Ni, Ru) or other boronic acids have been developed for direct amidation under milder conditions.[1][5][20]

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

-

PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. PrepChem.com. [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Nature Chemistry, 3(4), 334-334. [Link]

-

PrepChem. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide. PrepChem.com. [Link]

-

Brainly. (2024). Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product. brainly.com. [Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

-

Charville, H., et al. (2011). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Chemical Communications, 47(1), 129-131. [Link]

-

CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

-

Royal Society of Chemistry. (2011). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Publishing. [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. [Link]

-

BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S. [Link]

-

Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]

-

Land of Chemistry. (2024). Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide. YouTube. [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

-

L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. L.S. College, Muzaffarpur. [Link]

-

Catalytic Amidation. (n.d.). University College London. [Link]

-

Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4442-4445. [Link]

-

Bentham Science. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Bentham Science. [Link]

-

The Organic Chemistry Tutor. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. [Link]

-

Falcigno, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1943-1951. [Link]

-

Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Journal of Chemical Education, 85(3), 421. [Link]

-

ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. ResearchGate. [Link]

- Google Patents. (n.d.). EP0355480B1 - Process for the preparation of n-methylbenzamide.

-

YouTube. (2024). N-methylbenzamide is formed when methanamine reacts with benzoyl chloride. This reaction is known as... YouTube. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. IJPSR. [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. WJPPS. [Link]

-

MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7205. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. JOCPR. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Global Research Online. [Link]

-

ResearchGate. (2012). Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reactive Dimethylaminobenzylidene Oxazolone. Arabian Journal of Chemistry. [Link]

Sources

- 1. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hepatochem.com [hepatochem.com]

- 7. Catalytic Amidation [catalyticamidation.info]

- 8. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 10. byjus.com [byjus.com]

- 11. chemistnotes.com [chemistnotes.com]

- 12. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. prepchem.com [prepchem.com]

- 15. peptide.com [peptide.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ajrconline.org [ajrconline.org]

- 18. jocpr.com [jocpr.com]

- 19. researchgate.net [researchgate.net]

- 20. Substituted amide synthesis by amidation [organic-chemistry.org]

Advanced Protocols for the Modular Synthesis of N-Heterocycles from Benzamide Scaffolds

Abstract

Benzamides are privileged synthons in medicinal chemistry, serving as robust precursors for a diverse array of nitrogen-containing heterocycles including isoquinolinones, quinazolinones, and benzimidazoles.[1] This application note details high-fidelity protocols for transforming benzamides into complex heterocycles, emphasizing Transition-Metal-Catalyzed C-H Activation (Rh/Co) and Copper-Mediated Oxidative Annulation. We provide validated workflows, mechanistic insights into the Role of Internal Oxidants, and troubleshooting guides to ensure reproducibility in drug discovery campaigns.

Introduction: The Benzamide Advantage

In modern drug discovery, the benzamide moiety (

Key Transformations Covered:

-

Isoquinolinones: Via Rh(III)/Co(III)-catalyzed C-H activation/annulation with alkynes.

-

Quinazolinones: Via Cu-catalyzed domino coupling with benzylamines.

Protocol A: Isoquinolinone Synthesis via Rh(III)-Catalyzed C-H Activation

Target Scaffold: Isoquinolin-1(2H)-ones Mechanism: Concerted Metalation-Deprotonation (CMD)

The most robust method for synthesizing isoquinolinones utilizes N-alkoxybenzamides. The N-alkoxy group serves a dual purpose: it acts as a Directing Group (DG) to position the catalyst and as an Internal Oxidant , cleaving the N-O bond to regenerate the active catalyst without requiring external oxidants (e.g., Cu(OAc)₂, Ag₂CO₃).

Critical Mechanistic Insight

The success of this reaction hinges on the "Internal Oxidant" strategy. The N-O bond acts as a built-in leaving group.

-

Step 1: Coodination of Rh(III) to the amide oxygen.

-

Step 2: C-H activation at the ortho-position via CMD.

-

Step 3: Alkyne insertion.[2]

-

Step 4: Reductive elimination and N-O bond cleavage (exothermic driving force).

Validated Protocol (Rh-Catalyzed)

Standard Operating Procedure for 0.5 mmol scale

Reagents:

-

Substrate: N-Pivaloyloxybenzamide or N-Methoxybenzamide (1.0 equiv)

-

Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

-

Catalyst: [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium dichloride dimer) (2.5 mol%)

-

Additive: CsOAc (30 mol%) - Crucial for the CMD step

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

-

Temperature: 60 °C – Room Temperature (substrate dependent)

Step-by-Step Workflow:

-

Charge: To a 10 mL screw-cap vial equipped with a magnetic stir bar, add [Cp*RhCl₂]₂ (7.7 mg, 0.0125 mmol) and CsOAc (28.8 mg, 0.15 mmol).

-

Solubilize: Add N-methoxybenzamide (0.5 mmol) and the alkyne (0.6 mmol) in MeOH (2.0 mL). Note: TFE is recommended if the substrate is sterically hindered.

-

Reaction: Seal the vial and stir at 60 °C for 4–12 hours. The reaction color typically shifts from orange to dark red/brown.

-

Monitor: Check via TLC (EtOAc/Hexane 1:4). The product is usually highly fluorescent under UV (254/365 nm).

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes).

Comparative Data: Rhodium vs. Cobalt

While Rhodium is the gold standard, Cobalt is emerging as a cost-effective alternative.

| Feature | Rh(III) System (Cp) | Co(III) System (Cp or Inorganic) |

| Cost | High ( | Low ($) |

| Reaction Temp | Mild (RT to 60°C) | Often Higher (80°C - 120°C) |

| Functional Group Tolerance | Excellent (tolerates -OH, -NH2) | Good, but sensitive to moisture |

| Mechanistic Pathway | C-H Activation / Internal Oxidant | C-H Activation / External or Internal |

| Air Sensitivity | Air Stable | Often requires inert atmosphere |

Protocol B: Quinazolinone Synthesis via Copper-Catalyzed Domino Coupling

Target Scaffold: Quinazolin-4(3H)-ones

Mechanism: Ullmann-type N-arylation

This route is preferred for generating 2,3-disubstituted quinazolinones from readily available 2-halobenzamides and benzylamines. It uses Air as the oxidant, making it a green chemistry protocol.[3]

Validated Protocol

Standard Operating Procedure for 1.0 mmol scale

Reagents:

-

Substrate: 2-Iodobenzamide (1.0 mmol)

-

Partner: Benzylamine (1.2 mmol)

-

Catalyst: CuBr (10 mol%) or CuI

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: DMSO (Dimethyl sulfoxide) or DMF

-

Atmosphere: Open Air (Balloon of O₂ accelerates reaction)

Step-by-Step Workflow:

-

Charge: In a 25 mL round-bottom flask, combine 2-iodobenzamide (247 mg, 1.0 mmol), CuBr (14 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Add Liquid: Add DMSO (3 mL) and Benzylamine (130 µL, 1.2 mmol).

-

Reaction: Heat to 100 °C open to the air (or with an O₂ balloon) for 12–18 hours.

-

Checkpoint: The intermediate (N-benzyl-2-aminobenzamide) forms first via Ullmann coupling. The second step (cyclization) requires oxidation.[4] If the reaction stalls, ensure sufficient oxygen flow.

-

-

Workup: Cool to RT. Add water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove DMSO.

-

Purification: Recrystallization from EtOH is often sufficient; otherwise, use column chromatography.

Mechanistic Visualization

Rh(III) Catalytic Cycle (Internal Oxidant)

The following diagram illustrates the "self-validating" nature of the N-methoxybenzamide route. The cycle cannot close unless the N-O bond is cleaved, ensuring that every molecule of product corresponds to a turnover event.

Figure 1: Catalytic cycle for Rh(III)-catalyzed annulation of N-alkoxybenzamides. Note the redox-neutral pathway enabled by the N-O bond.

Decision Matrix for Method Selection

Figure 2: Workflow for selecting the optimal synthetic strategy based on available benzamide precursors.

Troubleshooting & Optimization

Even robust protocols require optimization for novel substrates.

Solvent Effects in C-H Activation

-

Methanol (MeOH): Standard solvent. Good solubility, promotes proton transfer in CMD.

-

TFE (2,2,2-Trifluoroethanol): The "Magic" Solvent. TFE stabilizes cationic metal species and hydrogen-bonds to the carbonyl, increasing the acidity of the ortho-C-H bond.

-

Tip: If yield is <40% in MeOH, switch to TFE immediately.

-

Steric Hindrance

-

Ortho-substituents: Substituents at the ortho-position of the benzamide (e.g., o-Me) can block the catalyst approach.

-

Solution: Increase temperature to 80-100 °C and use a more sterically open catalyst system (e.g., switch from Cp*Rh to a less bulky Co-catalyst if applicable, or use cationic Rh conditions).

Safety Note

-

Pressurized Vessels: Reactions run at temperatures above the boiling point of the solvent (e.g., MeOH at 80 °C) must be performed in pressure-rated vials behind a blast shield.

-

Azides/Diazo: If using diazo compounds as coupling partners (alternative to alkynes), handle with extreme care due to explosion risks.

References

-

Rhodium(III)-Catalyzed Isoquinolone Synthesis: The N-O Bond as a Handle for C-N Bond Formation and Catalyst Turnover. Source: Journal of the American Chemical Society (2010) URL:[5][Link]

-

Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Source: Organic Letters (2013) URL:[Link]

-

Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes. Source: PMC / NIH (2018) URL:[Link]

-

Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives. Source: RSC Advances (2015) URL:[6][Link]

-

Cobalt-catalyzed coupling reactions of 2-halobenzamides with alkynes: investigation of ligand-controlled dual pathways. Source: Organic Chemistry Frontiers (2019) URL:[Link]

Sources

- 1. jaoc.samipubco.com [jaoc.samipubco.com]

- 2. Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances and prospects in the organocatalytic synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhodium(III)-catalyzed isoquinolone synthesis: the N-O bond as a handle for C-N bond formation and catalyst turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of 3-Amino-5-isopropoxy-N-methylbenzamide

Abstract

This application note details a robust, scalable synthesis protocol for 3-Amino-5-isopropoxy-N-methylbenzamide , a critical intermediate scaffold in the development of kinase inhibitors (e.g., CDK, PARP inhibitors). Unlike bench-scale methods that often rely on expensive coupling reagents or difficult-to-purify statistical mixtures, this protocol utilizes a linear "Nitro-Phenol" route. Key features include the use of 3-hydroxy-5-nitrobenzoic acid as the defined starting material to ensure regiocontrol, cost-effective reagents (2-bromopropane, thionyl chloride, methylamine), and purification via crystallization to minimize chromatographic overhead.

Introduction & Retrosynthetic Analysis

The target molecule features a trisubstituted benzene ring with three distinct functionalities: an amide, an amine, and an ether. The primary challenge in scaling this synthesis is achieving the correct substitution pattern without generating inseparable regioisomers.

Strategic Disconnection

A direct alkylation of 3,5-dihydroxy-N-methylbenzamide would yield a statistical mixture of mono- and bis-alkylated products, requiring tedious column chromatography. Therefore, the optimal strategy employs 3-hydroxy-5-nitrobenzoic acid . The nitro group serves as a masked amine, allowing for selective O-alkylation of the phenol and subsequent amide formation before the final reduction.

Route Evaluation

Two primary routes were evaluated. Route A (Selected) is prioritized for scalability and purity.

| Feature | Route A (Selected) | Route B (Discarded) |

| Strategy | Nitro-Precursor Route | Dihydroxy-Precursor Route |

| Starting Material | 3-Hydroxy-5-nitrobenzoic acid | Methyl 3,5-dihydroxybenzoate |

| Key Reaction | Selective O-alkylation of phenol | Statistical O-alkylation |

| Purification | Crystallization (High Purity) | Column Chromatography (Low Yield) |

| Scalability | High (Kg-scale ready) | Low (Bottleneck at purification) |

Detailed Experimental Protocols

Step 1: Synthesis of 3-Isopropoxy-5-nitrobenzoic acid

This step utilizes a Williamson ether synthesis.[1] The use of potassium carbonate in acetone is standard, but for scale-up, DMF or Acetonitrile is preferred to reduce solvent volume and accelerate kinetics.

-

Reagents:

-

3-Hydroxy-5-nitrobenzoic acid (1.0 equiv)

-

2-Bromopropane (1.5 equiv)[1]

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: DMF (5 vol) or Acetonitrile (10 vol)

-

-

Protocol:

-

Charge a reactor with 3-hydroxy-5-nitrobenzoic acid and DMF . Stir to dissolve.

-

Add K₂CO₃ (finely milled) in portions to control minor exotherms.

-

Add 2-Bromopropane dropwise over 30 minutes.

-

Heat the mixture to 60–65 °C and stir for 6–12 hours.

-

IPC (In-Process Control): Monitor by HPLC/TLC for disappearance of starting phenol.

-

-

Workup: Cool to room temperature. Dilute with water (15 vol) and adjust pH to ~3–4 with 1M HCl to precipitate the product (the ester intermediate hydrolyzes in situ or requires a saponification step if ester formed).

-

Note: Often, the carboxylate is also alkylated to form the isopropyl ester. If this occurs, add a saponification step: Treat with NaOH (2M, 2 equiv) at 50 °C for 2 hours, then acidify.

-

-

Filter the solid precipitate, wash with water, and dry in a vacuum oven at 50 °C.

-

Step 2: Synthesis of 3-Isopropoxy-N-methyl-5-nitrobenzamide

Direct amide coupling using thionyl chloride is the most cost-effective method for scale-up, avoiding expensive peptide coupling agents like HATU/EDC.

-

Reagents:

-

3-Isopropoxy-5-nitrobenzoic acid (from Step 1)

-

Thionyl Chloride (SOCl₂) (1.5 equiv)

-

Catalytic DMF (0.05 equiv)

-

Methylamine (2.0M in THF or 40% aq. solution) (3.0 equiv)

-

Solvent: Toluene (anhydrous)

-

-

Protocol:

-

Suspend 3-Isopropoxy-5-nitrobenzoic acid in Toluene (10 vol).

-

Add catalytic DMF , followed by dropwise addition of Thionyl Chloride .

-

Heat to 70–80 °C for 2–3 hours. Gas evolution (SO₂, HCl) will occur; ensure proper scrubbing.

-

Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and Toluene. Re-dissolve the crude acid chloride in fresh dry Toluene or DCM.

-

Amidation: Cool the acid chloride solution to 0–5 °C .

-

Add Methylamine solution slowly, maintaining internal temperature <15 °C.

-

Warm to room temperature and stir for 2 hours.

-

Workup: Wash organic layer with 1M HCl (to remove excess amine), then sat. NaHCO₃, then Brine.[2]

-

Dry over MgSO₄ and concentrate. The product usually crystallizes upon cooling or addition of Hexanes/Heptane.

-

Step 3: Reduction to 3-Amino-5-isopropoxy-N-methylbenzamide

Catalytic hydrogenation is the cleanest method. Iron/Ammonium Chloride reduction is a viable alternative if hydrogenation equipment is unavailable.

-

Reagents:

-

3-Isopropoxy-N-methyl-5-nitrobenzamide (1.0 equiv)

-

10% Pd/C (50% wet) (0.05 wt equiv)

-

Hydrogen Gas (H₂) (Balloon or 3-5 bar pressure)

-

Solvent: Methanol or Ethanol[1]

-

-

Protocol:

-

Dissolve the nitro-amide in Methanol (10 vol) in a hydrogenation vessel.

-

Add the Pd/C catalyst under a nitrogen blanket (Pyrophoric hazard!).

-

Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

-

Stir under H₂ atmosphere (3–5 bar preferred for scale) at room temperature for 4–6 hours.

-

IPC:[3] Monitor HPLC for complete conversion of Nitro to Amine.

-

-

Workup: Filter the catalyst through a Celite pad. Wash the pad with Methanol.

-

Concentrate the filtrate to dryness.

-

Purification: Recrystallize from Ethyl Acetate/Heptane or Isopropanol to obtain the target as an off-white solid.

-

Process Flow & Logic Diagram

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical parameters should be met:

-

Appearance: White to off-white crystalline solid.

-

Purity (HPLC): >98.0% (Area %).

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.35 (br q, 1H, -NH Me)

-

δ 6.60–6.80 (m, 3H, Ar-H ; typically 3 distinct signals for the meta protons)

-

δ 5.20 (br s, 2H, -NH ₂)

-

δ 4.55 (sept, 1H, -OCH (CH₃)₂)

-

δ 2.75 (d, 3H, -NHCH ₃)

-

δ 1.25 (d, 6H, -OCH(CH ₃)₂)

-

-

Mass Spectrometry (ESI+): Calculated for C₁₁H₁₆N₂O₂ [M+H]⁺: 209.13. Found: 209.1.

Safety & Scale-Up Considerations

-

Exotherm Control: The reaction of acid chloride with methylamine is highly exothermic. On a large scale, active cooling (chiller) and slow addition rates are mandatory.

-

Hydrogenation Safety: Pd/C is pyrophoric when dry. Always keep wet with water or solvent. Ensure reactor grounding to prevent static discharge.

-

Thionyl Chloride: Generates corrosive gases. Use a caustic scrubber (NaOH) for the off-gas.

-

Impurity Profile: The main impurity in Step 1 is the O-alkylation of the carboxylic acid (ester formation). This is easily corrected by a brief hydrolysis (NaOH) before Step 2.

References

-

Preparation of 3-amino-5-hydroxybenzoic acid derivatives

- Source: GuideChem & Organic Syntheses.

- Context: General procedures for nitration and reduction of benzoic acid deriv

-

URL: (Analogous chemistry for 3,5-dihydroxybenzoic acid).

-

Synthesis of 3-Amino-N-methylbenzamide analogs

- Source: PubChem CID 676526 & Patent Liter

- Context: Amide coupling conditions using methylamine.

-

URL:

-

Alkylation of Nitro-Phenols

Sources

Troubleshooting & Optimization

Technical Guide: Stability & Handling of 3-Amino-5-isopropoxy-N-methylbenzamide

[1]

Executive Summary & Molecule Profile

3-Amino-5-isopropoxy-N-methylbenzamide is a bifunctional building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands.[1] Its chemical behavior is defined by the interplay between three distinct functional groups:[2]

-

Electron-Rich Aniline (Position 3): Highly susceptible to oxidation and electrophilic attack.[1]

-

Isopropoxy Ether (Position 5): A robust electron-donating group (EDG) that activates the aromatic ring.[1]

-

Secondary N-Methyl Amide: A moderately stable linkage prone to hydrolysis under extreme pH conditions.[1]

This guide addresses the specific stability challenges arising from this substitution pattern, providing actionable troubleshooting for reaction optimization and storage.

Chemical Stability Profile

Oxidative Instability (The "Browning" Effect)

Status: High Risk in Solution Mechanism: The 3-amino group, further activated by the 5-isopropoxy EDG, renders the aromatic ring electron-rich.[1] In solution, particularly in polar protic solvents (MeOH, Water) or chlorinated solvents (DCM), the aniline nitrogen can undergo radical oxidation by atmospheric oxygen.[1] This leads to the formation of azo-dimers, quinone imines, and complex polymeric species (aniline black-like oligomers).[1]

-

Observation: Solutions turning from colorless/pale yellow to brown/black over 4–24 hours.[1]

-

Prevention: Degas solvents with nitrogen/argon; add antioxidants (e.g., ascorbic acid) if compatible; store solutions at -20°C.[1]

Hydrolytic Stability (Amide Bond)

Status: Moderate Risk (pH dependent) Mechanism: The N-methylbenzamide moiety is kinetically stable at neutral pH.[1] However, the electron-donating nature of the 3-amino and 5-isopropoxy groups increases the electron density on the carbonyl oxygen, slightly reducing electrophilicity at the carbonyl carbon.

-

Acidic Conditions: Stable to dilute acids (e.g., 1M HCl) at RT (forms anilinium salt).[1] Hydrolysis to 3-amino-5-isopropoxybenzoic acid occurs with strong acid (6M HCl/H₂SO₄) + Heat (>80°C).[1]

-

Basic Conditions: Susceptible to base-catalyzed hydrolysis (NaOH/LiOH) at elevated temperatures, releasing methylamine.[1]

Ether Cleavage

Status: Low Risk Mechanism: The isopropoxy group is sterically bulkier and more stable than a methoxy group. It resists cleavage by standard nucleophiles.[1] However, it will cleave under strong Lewis acid conditions (e.g., BBr₃, AlCl₃) often used to deprotect other groups, yielding the phenol.[1]

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned dark brown/black overnight. Is my compound destroyed?

Diagnosis: Oxidative degradation of the aniline functionality.[3] Causality: The combination of the amino and isopropoxy groups makes the ring highly prone to Single Electron Transfer (SET) oxidation. Corrective Action:

-

Check Purity: Run LC-MS immediately. Often, the color is due to trace impurities (<1%) with high extinction coefficients (e.g., azo dyes), while the bulk material remains intact.[1]

-

Protocol Adjustment: If >5% degradation is observed, repeat the experiment under an inert atmosphere (N₂ balloon) and exclude light.

Q2: I observe a new peak with M-31 mass loss in LC-MS. What is it?

Diagnosis: Hydrolysis of the N-methyl amide.[1][4] Causality: Loss of the methylamine fragment (-NHCH₃, mass 30/31 depending on ionization).[1] This typically happens if the reaction involves strong bases (e.g., t-BuOK) or prolonged heating in acidic media.[1] Corrective Action:

Q3: Can I use BBr₃ to remove a protecting group elsewhere in the molecule?

Diagnosis: Risk of side-reaction.[1][5][6] Causality: BBr₃ will likely cleave the 5-isopropoxy ether to a 5-hydroxy group.[1] Corrective Action: Use milder deprotection strategies (e.g., Hydrogenation for benzyl esters, TFA for Boc) that leave the isopropyl ether intact.[1]

Visualizing Degradation Pathways

The following diagram maps the critical degradation nodes for this specific scaffold.

Figure 1: Primary degradation pathways.[1] Note that salt formation (green) is a stabilization strategy, while red/yellow paths represent irreversible degradation.[1]

Solvent & Reagent Compatibility Matrix

| Reagent/Condition | Compatibility | Notes |

| Methanol / Ethanol | High | Good solubility.[1] Store in dark to prevent oxidation.[1] |

| DCM / Chloroform | Medium | Avoid prolonged storage; trace HCl in DCM can form salts; prone to oxidation.[1] |

| DMSO / DMF | High | Excellent solubility.[1] Ensure solvents are amine-free.[1] |

| TFA (Trifluoroacetic acid) | High | Forms stable salt.[1] Does not cleave amide or ether at RT.[1] |

| HCl (1M - 2M) | High | Forms stable salt.[1] |

| HCl (6M + Heat) | Low | Causes amide hydrolysis.[1] |

| NaOH (1M) | Medium | Stable at RT; Hydrolysis risk at reflux.[1] |

| BBr₃ / BCl₃ | Incompatible | Cleaves isopropoxy ether.[1] |

| KMnO₄ / H₂O₂ | Incompatible | Rapid oxidation of aniline amine.[1] |

Experimental Protocols

Stability Check via HPLC

To validate the integrity of your batch before critical steps:

-

Sample Prep: Dissolve 1 mg of compound in 1 mL of 50:50 MeCN:Water (0.1% Formic Acid).

-

Method: C18 Column, Gradient 5% -> 95% MeCN over 5 mins.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1]

-

Criteria: Purity >95%. If a peak at RRT ~0.9 or ~1.1 appears with absorbance at visible wavelengths (yellow/brown), purify via recrystallization (EtOH/Heptane) or silica flash chromatography (DCM:MeOH).[1]

Storage Recommendation

-

Solid State: Store at -20°C under Argon/Nitrogen.

-

Solution: Do not store. Prepare fresh. If necessary, acidify slightly (1 eq. HCl) to protonate the amine, which significantly retards oxidation.[1]

References

-

Amide Hydrolysis Kinetics

-

Aniline Oxidation

-

Compound Data

-

Isopropoxy Group Stability

- General organic chemistry principles regarding the stability of secondary alkyl aryl ethers toward nucleophiles vs. Lewis acids.

-

Source: [1]

Sources

- 1. N-Isopropylbenzamide | C10H13NO | CID 79503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aniline - Wikipedia [en.wikipedia.org]

- 4. How could you convert N-methylbenzamide to the following compound... | Study Prep in Pearson+ [pearson.com]

- 5. 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

Technical Support Center: Purification of 3-Amino-5-isopropoxy-N-methylbenzamide

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-Amino-5-isopropoxy-N-methylbenzamide. Here, we address common challenges and provide robust troubleshooting strategies and detailed protocols to ensure the highest sample purity for your downstream applications.

Introduction to Purification Challenges

3-Amino-5-isopropoxy-N-methylbenzamide, as a substituted aromatic amine and benzamide, can present several purification challenges. Impurities can arise from unreacted starting materials, side reactions during synthesis, or degradation of the product. The presence of both a basic amino group and a neutral amide functionality requires a nuanced approach to purification. This guide provides a systematic approach to identifying and removing these impurities.

Initial Troubleshooting and Strategy Selection

Before proceeding with a specific purification protocol, it is crucial to assess the impurity profile of your crude sample. A preliminary analysis by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is highly recommended. The nature of the impurities will guide the selection of the most effective purification strategy.

Caption: Initial troubleshooting flowchart for selecting a purification strategy.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the purification of 3-Amino-5-isopropoxy-N-methylbenzamide.

Q1: My purified sample is off-white or yellowish. How can I remove the color?

A1: Colored impurities are often polar byproducts or degradation products.

-

Primary Recommendation: Recrystallization is typically the most effective method for removing colored impurities. The slow formation of crystals allows for the exclusion of impurities from the crystal lattice.

-

Alternative: If recrystallization is unsuccessful, a short plug of silica gel or activated carbon can be used to adsorb the colored compounds. Dissolve the sample in a suitable solvent and pass it through the plug.

Q2: HPLC analysis of my sample shows a peak corresponding to the starting carboxylic acid. How can I remove it?

A2: The presence of the starting carboxylic acid (3-amino-5-isopropoxybenzoic acid) introduces an acidic impurity.

-

Primary Recommendation: Liquid-liquid extraction is highly effective for separating acidic and basic compounds.[1][2] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic starting material will be deprotonated and extracted into the aqueous layer, while your desired product remains in the organic layer.

-

Important: After extraction, wash the organic layer with brine to remove any residual aqueous base and dry it over an anhydrous salt (e.g., sodium sulfate) before concentrating.

Q3: I am struggling to separate my product from a byproduct with very similar polarity on TLC/HPLC.

A3: When impurities have similar polarity to the desired compound, standard purification techniques can be challenging.

-

Primary Recommendation: Flash column chromatography is the method of choice for separating compounds with close polarities.[3][4] You may need to screen different solvent systems to achieve optimal separation. For basic compounds like your product, using an amine-bonded silica column or adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can improve peak shape and resolution.[4][5]

-

Alternative: If column chromatography proves difficult, consider derivatization of the impurity or your product to alter its polarity, followed by purification and subsequent removal of the derivatizing group. However, this is a more complex approach.

Q4: My compound seems to be degrading during column chromatography on silica gel.

A4: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds, especially amines.[4]

-

Primary Recommendation: Use a deactivated or basic stationary phase. Amine-bonded silica is an excellent alternative for purifying basic compounds.[4]

-